molecular formula C11H7F3N4O B12878032 5-Amino-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carbonitrile CAS No. 650628-48-1

5-Amino-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B12878032
CAS No.: 650628-48-1
M. Wt: 268.19 g/mol
InChI Key: QGWMSMHYISXKLI-UHFFFAOYSA-N
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Description

5-Amino-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a trifluoromethoxyphenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with malononitrile under basic conditions to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting key enzymes or receptors involved in disease pathways. The trifluoromethoxy group enhances its binding affinity and specificity towards these targets, while the pyrazole ring provides structural stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethoxy group in 5-Amino-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carbonitrile imparts unique electronic properties, enhancing its reactivity and binding affinity in biological systems. This makes it a valuable compound for developing new pharmaceuticals and advanced materials .

Properties

CAS No.

650628-48-1

Molecular Formula

C11H7F3N4O

Molecular Weight

268.19 g/mol

IUPAC Name

5-amino-1-[3-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile

InChI

InChI=1S/C11H7F3N4O/c12-11(13,14)19-9-3-1-2-8(4-9)18-10(16)7(5-15)6-17-18/h1-4,6H,16H2

InChI Key

QGWMSMHYISXKLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)N2C(=C(C=N2)C#N)N

Origin of Product

United States

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